4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141719
InChI: InChI=1S/C15H12FN3O2/c1-21-13-8-9(6-7-12(13)20)14-17-15(19-18-14)10-4-2-3-5-11(10)16/h2-8,20H,1H3,(H,17,18,19)
SMILES:
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol

4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

CAS No.:

Cat. No.: VC20141719

Molecular Formula: C15H12FN3O2

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol -

Specification

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
IUPAC Name 4-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol
Standard InChI InChI=1S/C15H12FN3O2/c1-21-13-8-9(6-7-12(13)20)14-17-15(19-18-14)10-4-2-3-5-11(10)16/h2-8,20H,1H3,(H,17,18,19)
Standard InChI Key IVIXPGOSTCQEFK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3F)O

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol integrates three critical components:

  • 1H-1,2,4-triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .

  • 2-Fluorophenyl group: The fluorine atom enhances lipophilicity and electronic effects, improving membrane permeability and target binding .

  • 2-Methoxyphenol moiety: The methoxy group increases solubility, while the phenolic hydroxyl group enables antioxidant activity and hydrogen bonding .

The compound’s IUPAC name, 4-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol, reflects its substitution pattern. While discrepancies exist in reported molecular formulas, structural analysis suggests a formula of C₁₅H₁₁FN₃O₂, accounting for 15 carbons, 11 hydrogens, 3 nitrogens, 2 oxygens, and 1 fluorine.

Synthesis and Optimization

The synthesis of 4-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically follows a multi-step protocol:

Key Synthetic Steps

  • Formation of the Triazole Core:
    Hydrazinecarboxamide reacts with benzoyl derivatives under basic conditions to form the 1,2,4-triazole ring . For example, benzoyl chloride reacts with hydrazinecarboxamide to yield intermediate 4, which undergoes self-condensation to produce triazole precursor 5 .

  • Introduction of the Fluorophenyl Group:
    Suzuki-Miyaura cross-coupling attaches the 2-fluorophenyl moiety to the triazole ring using palladium catalysts . This step ensures regioselectivity and high yield.

  • Methoxyphenol Functionalization:
    The phenolic hydroxyl group is protected via methylation, followed by deprotection to finalize the structure .

Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction times from hours to minutes .

  • Aqueous reaction media enhance sustainability and reduce toxicity .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits bacterial SecA, a critical ATPase in the protein translocation pathway, disrupting microbial protein secretion . At sub-μM concentrations, it suppresses Staphylococcus aureus and Escherichia coli growth, with MIC values correlating with SecA inhibition . The fluorophenyl group enhances binding to hydrophobic pockets in bacterial enzymes .

Enzyme Inhibition

Preliminary studies suggest inhibitory effects on human carbonic anhydrase-II (CA-II), an enzyme implicated in glaucoma and cancer . The triazole ring coordinates with zinc ions at the CA-II active site, while the methoxyphenol moiety stabilizes interactions via π-stacking .

Antioxidant Properties

The phenolic hydroxyl group scavenges free radicals, exhibiting DPPH radical inhibition rates comparable to ascorbic acid .

Applications in Pharmaceutical Development

ApplicationMechanismEfficacy Data
Antibacterial AgentsSecA inhibition, protein translocation disruptionMIC: 0.5–2 μg/mL against MRSA
Anticancer TherapeuticsCA-II inhibition, apoptosis inductionIC₅₀: 12 μM in MCF-7 cells
Antioxidant FormulationsRadical scavenging, oxidative stress reductionDPPH IC₅₀: 18 μM

Structural Analogs and Structure-Activity Relationships

Modifications to the triazole core or substituents significantly alter bioactivity:

AnalogStructural ChangeBioactivity Shift
Oxadiazole DerivativeReplaced triazole with oxadiazoleReduced SecA affinity
Methylthio-SubstitutedAdded methylthio groupEnhanced CA-II inhibition
Hydroxyphenyl AnalogFluorine replaced with hydroxylIncreased solubility, lower MIC

The fluorine atom’s electronegativity optimizes binding to hydrophobic enzyme pockets, while bulkier substituents reduce membrane permeability .

Challenges and Future Directions

  • Synthetic Scalability: Current methods require palladium catalysts, raising cost concerns. Transitioning to nickel-based catalysts could mitigate expenses .

  • Toxicity Profiling: Limited data exist on mammalian cell cytotoxicity. In vivo studies are needed to assess therapeutic windows .

  • Resistance Mitigation: Combining this compound with β-lactam antibiotics may counteract bacterial resistance mechanisms .

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